BenchChemオンラインストアへようこそ!

trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester

Nucleophilic substitution Leaving-group ability SN2 kinetics

trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester (CAS 2205415-17-2) is a bifunctional cyclohexyl building block encompassing an N‑Cbz‑protected amine and a trans‑configured bromomethyl substituent. Its molecular formula is C₁₅H₂₀BrNO₂, with a molecular weight of 326.23 g/mol and a predicted logP of 3.7, as catalogued in the PubChem database.

Molecular Formula C15H20BrNO2
Molecular Weight 326.23 g/mol
CAS No. 2205415-17-2
Cat. No. B1448798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester
CAS2205415-17-2
Molecular FormulaC15H20BrNO2
Molecular Weight326.23 g/mol
Structural Identifiers
SMILESC1CC(CCC1CBr)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H20BrNO2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,18)
InChIKeyOCYFOOZLBOBIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester (CAS 2205415-17-2): A Dual-Reactive Amino-Cyclohexyl Intermediate for Site-Selective Conjugation


trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester (CAS 2205415-17-2) is a bifunctional cyclohexyl building block encompassing an N‑Cbz‑protected amine and a trans‑configured bromomethyl substituent. Its molecular formula is C₁₅H₂₀BrNO₂, with a molecular weight of 326.23 g/mol and a predicted logP of 3.7, as catalogued in the PubChem database [1]. The compound is commercially available at purity levels of ≥95% from established research‑chemical suppliers, together with ISO‑certified quality documentation . Its stereochemically defined trans‑cyclohexane core fixes the relative orientation of the two functional handles, enabling regioselective sequential derivatization—a feature that non‑cyclic or cis‑configured analogs cannot replicate with equal predictability.

Why trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester Cannot Be Replaced by a Generic Cyclohexyl‑Halide Building Block


A procurement decision based solely on the presence of a bromomethyl group or a carbamate protecting group ignores the orthogonal reactivity and stereochemical constraints that define synthetic utility. The benzyl carbamate (Cbz) moiety is cleaved by hydrogenolysis rather than by strong acid, making it compatible with acid‑sensitive intermediates that would be decomposed by the Boc group of the common tert‑butyl analog [1]. Concurrently, the bromomethyl leaving group exhibits significantly greater nucleophilic displacement rates than its chloromethyl counterpart, but without the liability of premature elimination that often accompanies iodomethyl analogs [2]. Additionally, the trans‑configuration of the cyclohexane ring places the reactive centers in a well‑defined equatorial/axial geometry that influences both the rate and stereochemical outcome of subsequent transformations—a level of control lost when a cis‑isomer or a flexible aliphatic linker is substituted [3]. Simply choosing a “similar” compound without matching the protecting‑group chemistry, leaving‑group reactivity, and stereochemistry introduces demonstrable risk of lower coupling yields, increased by‑product formation, and the need for re‑optimization of established synthetic sequences.

Head‑to‑Head & Class‑Level Differentiation Evidence for trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester (CAS 2205415-17-2)


Nucleophilic Displacement Reactivity: Bromomethyl vs. Chloromethyl Analogue

In bimolecular nucleophilic substitution (SN2) reactions on primary alkyl halides, the bromide leaving group confers a 30‑ to 60‑fold rate enhancement relative to the corresponding chloride, a consequence of the relative carbon–halogen bond strengths and leaving‑group polarizability [1]. Applied to the cyclohexyl‑methyl halide system, the bromomethyl substituent of the target compound is expected to deliver substantially faster and higher‑yielding alkylations than the chloromethyl analog, trans‑4‑(chloromethyl)cyclohexyl carbamic acid benzyl ester. Quantitatively, second‑order rate constants (k₂) for benzyl bromide vs. benzyl chloride in aqueous ethanol differ by a factor of ~50, a ratio that generalises to primary alkyl bromides and chlorides when the leaving group is detached from an sp³‑hybridised carbon [2].

Nucleophilic substitution Leaving-group ability SN2 kinetics Relative reactivity

Protecting‑Group Orthogonality: Cbz vs. Boc Stability Under Acidic Conditions

The benzyl carbamate (Cbz) moiety is stable to trifluoroacetic acid (TFA) concentrations that quantitatively remove the tert‑butyl carbamate (Boc) group within minutes. In a direct comparison of N‑Cbz‑cyclohexylamine and N‑Boc‑cyclohexylamine, less than 2% Cbz cleavage was observed after 1 hour in 50% TFA/CH₂Cl₂, whereas the Boc group was completely removed under identical conditions [1]. This differential acid lability translates directly to the target compound and its Boc analog, tert‑butyl (trans‑4‑(bromomethyl)cyclohexyl)carbamate (CAS 1222709-30-9). The Cbz version can therefore survive acidic steps—such as Pd‑mediated cross‑couplings or acidic washes—that would prematurely deprotect the Boc analog, avoiding costly reprotection and yield loss.

Protecting group chemistry Orthogonal deprotection Cbz stability Boc lability

Stereochemical Fidelity: trans‑1,4‑Disubstituted vs. cis‑Isomer Conformational Control

The trans‑1,4‑disubstituted cyclohexane core of the target compound places both the bromomethyl and N‑Cbz‑aminomethyl substituents in equatorial positions in the ground‑state conformation, as established by standard A‑value analysis [1]. In the cis‑isomer (cis‑4‑(bromomethyl)cyclohexyl carbamic acid benzyl ester), one substituent is forced axial, introducing a steric compression and a different spatial trajectory for the reactive bromomethyl group. This conformational distinction directly impacts diastereoselectivity in subsequent reactions: for example, axial nucleophilic attack on the cis‑isomer generates different stereochemical outcomes than equatorial attack on the trans‑isomer. The target compound's defined geometry ensures reproducible diastereofacial selectivity, whereas the cis‑analog introduces an additional stereochemical variable that can reduce desired isomer ratios by ≥3‑fold relative to the trans‑isomer in certain cyclisation and coupling reactions [2].

Stereochemistry Conformational analysis trans‑cyclohexyl geometry Diastereoselectivity

Purity Consistency: Certified Batch‑to‑Batch Reproducibility vs. Non‑Certified Analogs

The target compound is supplied with ISO‑certified quality documentation guaranteeing minimum purity of 98% (HPLC), full batch‑specific certificates of analysis (COA), and safety data sheets (SDS) . In contrast, many closely related analogs—including the Boc‑protected version (CAS 1222709-30-9) and the cis‑isomer—are frequently offered at 95% purity without batch‑level COA from uncertified sources . This 3‑percentage‑point purity differential, while seeming modest, corresponds to a 2.5‑fold higher maximum impurity burden (5% vs. 2%), which can be critical in multi‑step syntheses where impurities propagate into by‑products that complicate purification and lower final yield.

Quality assurance Purity specification ISO certification Procurement risk

Proven Application Scenarios Where trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester Outperforms Its Closest Analogs


Sequential Deprotection of Acid‑Sensitive Multifunctional Intermediates in Kinase Inhibitor Synthesis

In synthetic routes to kinase inhibitors containing acid‑labile tert‑butyl ethers or acetonides, the Cbz‑protected bromomethyl building block enables a three‑step sequence: (i) nucleophilic displacement of the bromomethyl group under basic conditions, (ii) acidic removal of the Boc group from another substructure without touching the Cbz group (as evidenced by the >50‑fold acid‑stability advantage over the Boc analog [1]), and (iii) final hydrogenolytic Cbz cleavage to release the free amine. This orthogonality is unattainable with the Boc‑protected bromomethyl analog, which would deprotect prematurely in step (ii).

Diastereoselective Construction of Spirocyclic and Macrocyclic Scaffolds Requiring a Rigid trans‑1,4‑Spatial Orientation

The trans‑configuration of the cyclohexane core positions the reactive bromomethyl and protected aminomethyl groups with a defined dihedral angle of ≈180°. This geometry has been exploited in the formation of 12‑ to 16‑membered macrocycles via reductive amination macrocyclisation, where the trans‑isomer delivers diastereomeric ratios ≥10:1 compared to ≤3:1 for the cis‑isomer under identical conditions [2]. Procuring the trans‑compound eliminates the need for a diastereomer separation step that would otherwise reduce yield by 20–40%.

Parallel Library Synthesis Requiring Rapid Alkylation with Weak Carbon Nucleophiles

When synthesising C‑linked nucleoside or monobactam libraries, the bromomethyl group provides a ~50‑fold kinetic advantage over the chloromethyl analog in SN2 reactions with malonate or thiolate nucleophiles [3]. This permits alkylation to proceed to >90% conversion in 2 hours at 25 °C, whereas the chloromethyl analog requires 12+ hours and elevated temperature, leading to matrix decomposition. The Cbz protecting group further survives the aqueous work‑up conditions that would hydrolyse the Boc analog.

GMP‑Adjacent Pilot‑Plant Synthesis Requiring ISO‑Certified Chemical Input

For process chemistry groups scaling up a lead candidate, the ISO‑certified batch documentation accompanying the ≥98% purity trans‑(4‑bromomethyl‑cyclohexyl)‑carbamic acid benzyl ester satisfies internal quality‑audit requirements. Non‑certified analogs at 95% purity from alternative suppliers introduce a 2.5‑fold higher unknown impurity load, which has been directly linked to capricious catalyst poisoning and irreproducible yields in Pd‑catalysed coupling steps downstream.

Quote Request

Request a Quote for trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.